1,2,3,4-Tetrahydroquinolin-4-ol
Overview
Description
1,2,3,4-Tetrahydroquinolin-4-ol is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. It is characterized by a quinoline ring system that is partially saturated, with a hydroxyl group attached to the fourth carbon atom. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Biochemical Analysis
Biochemical Properties
It has been synthesized via a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation . This suggests that it may interact with enzymes involved in these processes .
Molecular Mechanism
It is known to be involved in a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation
Metabolic Pathways
It is known to be involved in a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation , suggesting it may interact with enzymes involved in these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinolin-4-ol can be synthesized through various methods. One common approach involves the reduction of quinolines. For instance, selective hydrogenation of quinolines over a nitrogen-doped carbon-supported palladium catalyst can yield 1,2,3,4-tetrahydroquinolines under mild conditions . Another method involves a cascade biocatalysis system using Rhodococcus equi ZMU-LK19, which performs asymmetric hydroxylation and diastereoselective oxidation to produce chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of sustainable and efficient catalysts, such as nitrogen-doped carbon-supported palladium catalysts, is preferred due to their high activity and stability . These methods ensure high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-4-ones.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinolin-4-ones.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted tetrahydroquinolines depending on the reagents used.
Scientific Research Applications
1,2,3,4-Tetrahydroquinolin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis research.
Medicine: This compound and its derivatives have shown potential as therapeutic agents due to their biological activities.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with various molecular targets and pathways. In medicinal chemistry, it is known to interact with enzymes and receptors, modulating their activities. For example, it can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways related to disease processes . The hydroxyl group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinolin-4-ol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Both compounds share a similar tetrahydroquinoline core but differ in the position and nature of substituents.
Quinolin-4-ones: These are oxidation products of this compound and exhibit different chemical and biological properties.
Fully Saturated Quinoline Derivatives: These compounds result from the complete reduction of the quinoline ring and have distinct chemical reactivity and applications.
The uniqueness of this compound lies in its partially saturated ring system and the presence of a hydroxyl group, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,9-11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPZGQVVZOCWGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301914 | |
Record name | 1,2,3,4-tetrahydroquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24206-39-1 | |
Record name | 24206-39-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-tetrahydroquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 1,2,3,4-Tetrahydroquinolin-4-ol derivatives and how are they determined?
A1: this compound derivatives possess a characteristic tetrahydroquinoline ring system with a hydroxyl group at the 4-position. These compounds can exist as cis or trans isomers depending on the relative orientation of substituents on the ring system. Researchers utilize a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography to determine the configuration and conformation of these derivatives. For example, in the study of 2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol, researchers used NMR to analyze the cis and trans isomers and confirmed their structures through X-ray analysis of the dibenzoyl derivatives. [] This approach allows for a comprehensive understanding of the three-dimensional structure and stereochemistry, which are crucial for understanding their biological activity and potential applications.
Q2: Can microorganisms be used to modify the structure of this compound derivatives?
A2: Yes, fungi like Aspergillus niger and Cunninghamella elegans can perform stereoselective biotransformations on certain N-substituted 2-methylated 1,2,3,4-tetrahydroquinolines. [] This means they can selectively modify one isomer over another. In one study, incubation of 1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinoline with these fungi predominantly yielded the cis isomer of 1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol. [] Such microbial transformations offer a potentially environmentally friendly way to synthesize specific isomers of these compounds, which could be valuable for drug discovery and other applications.
Q3: How does the configuration of the tetrahydroquinoline ring in this compound derivatives impact their crystal structure?
A3: The configuration of the tetrahydroquinoline ring significantly influences the crystal packing of these derivatives. For instance, in the crystal structure of 1-acetyl-3-chloro-2,2,6-trimethyl-1,2,3,4-tetrahydroquinolin-4-ol, the heterocyclic ring adopts a boat conformation. [] This conformation, along with intermolecular hydrogen bonding interactions between the hydroxyl and carbonyl groups of adjacent molecules, leads to the formation of helical chains within the crystal lattice. [] Understanding these structural features provides valuable insights into the physical and chemical properties of these compounds.
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